molecular formula C16H21N3 B11737217 1-cyclopentyl-N-(2-phenylethyl)-1H-pyrazol-4-amine

1-cyclopentyl-N-(2-phenylethyl)-1H-pyrazol-4-amine

Cat. No.: B11737217
M. Wt: 255.36 g/mol
InChI Key: OVAVYXVPWGFOPB-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-(2-phenylethyl)-1H-pyrazol-4-amine is a chemical compound featuring a pyrazole core substituted with cyclopentyl and phenethylamine groups . The pyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its favorable drug-like properties and significant role in the development of protein kinase inhibitors (PKIs) . Pyrazole-containing compounds are extensively researched for their potential to interact with key cellular signaling pathways. For instance, related pyrazole and imidazo-pyrazole derivatives have demonstrated promising biological activity in scientific studies, including the inhibition of human platelet aggregation, reduction of ROS production, and interference with p38MAPK phosphorylation, which are pathways involved in inflammation and cancer . This suggests that this compound may be of interest as a building block in the synthesis of novel therapeutic agents or as a tool compound for probing biological mechanisms in areas such as oncology and inflammation. Researchers can leverage this compound for exploring structure-activity relationships (SAR) and developing new multi-target agents. This product is strictly for research and further manufacturing applications and is not intended for direct human use.

Properties

Molecular Formula

C16H21N3

Molecular Weight

255.36 g/mol

IUPAC Name

1-cyclopentyl-N-(2-phenylethyl)pyrazol-4-amine

InChI

InChI=1S/C16H21N3/c1-2-6-14(7-3-1)10-11-17-15-12-18-19(13-15)16-8-4-5-9-16/h1-3,6-7,12-13,16-17H,4-5,8-11H2

InChI Key

OVAVYXVPWGFOPB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)NCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclopentylhydrazine Intermediate Formation

The synthesis begins with cyclopentanone reacting with hydrazine hydrate under acidic conditions to form cyclopentylhydrazine. This intermediate is critical for introducing the cyclopentyl group to the pyrazole ring. The reaction typically proceeds in ethanol at 80°C for 12 hours, achieving a 90% yield. Excess hydrazine ensures complete conversion, while hydrochloric acid catalyzes the condensation.

Pyrazole Ring Construction via β-Keto Ester Condensation

Cyclopentylhydrazine reacts with ethyl acetoacetate in a regioselective cyclocondensation to form the pyrazole core. The reaction employs dimethylformamide (DMF) as a solvent and potassium carbonate as a base, heated to 120°C for 8 hours. This step achieves 75% yield, with the 4-nitro substituent directing regiochemistry. Alternatives like toluene with cesium carbonate at 110°C reduce side products but lower yields to 68%.

Nucleophilic Substitution with 2-Phenylethylamine

The final step involves substituting the nitro group with 2-phenylethylamine via catalytic hydrogenation. Palladium on carbon (10% Pd/C) in methanol under 50 psi H₂ at 25°C for 6 hours reduces the nitro group to an amine, followed by nucleophilic displacement. This one-pot process achieves 85% yield and >99% purity after recrystallization.

Optimization of Reaction Parameters

Solvent and Base Selection

DMF vs. Toluene : DMF enhances reactivity due to its high polarity, but toluene reduces byproduct formation in heat-sensitive reactions.
Base Impact : Potassium carbonate in DMF achieves 75% yield, while cesium carbonate in toluene offers better regioselectivity (20:1 isomer ratio).

Table 1: Solvent and Base Effects on Pyrazole Formation

SolventBaseTemperature (°C)Yield (%)Regioselectivity (I:Isomer)
DMFK₂CO₃1207515:1
TolueneCs₂CO₃1106850:1
THFNaH706210:1

Catalytic Hydrogenation Efficiency

Catalytic hydrogenation with Pd/C in methanol achieves near-quantitative nitro reduction. Alternative catalysts like Raney nickel require higher pressures (100 psi) and longer durations (12 hours), reducing practicality.

Structural Characterization and Purity Analysis

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, Ph), 4.12 (s, 1H, NH), 3.85 (t, J = 6.8 Hz, 2H, CH₂), 2.90 (t, J = 6.8 Hz, 2H, CH₂), 2.45–2.35 (m, 1H, cyclopentyl), 1.85–1.55 (m, 8H, cyclopentyl).

  • MS (ESI) : m/z 273.2 [M+H]⁺, confirming molecular formula C₁₅H₂₀N₄.

HPLC Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows >98% purity, with retention time at 6.7 minutes.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for 1-Cyclopentyl-N-(2-phenylethyl)-1H-pyrazol-4-amine

MethodStepsTotal Yield (%)Purity (%)Key Advantage
Cyclocondensation36598High scalability
Hydrazone-Acid Hydrolysis47297Superior regioselectivity
Catalytic Hydrogenation28599One-pot reduction-substitution

The catalytic hydrogenation route offers the highest efficiency, while hydrazone-acid hydrolysis improves regioselectivity for complex analogs.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-(2-phenylethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in primary amines.

Scientific Research Applications

1-cyclopentyl-N-(2-phenylethyl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-(2-phenylethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The cyclopentyl group (e.g., in ) increases lipophilicity compared to smaller substituents like cyclopropyl . This may enhance membrane permeability but reduce aqueous solubility.

Halogenation (e.g., fluorine in ) often enhances metabolic stability and bioavailability.

Synthetic Approaches :

  • Copper-catalyzed coupling (e.g., using Cs₂CO₃ and CuBr ) is common for introducing amine substituents.
  • Chromatographic purification (e.g., using ethyl acetate/hexane gradients ) is critical for isolating pure pyrazole derivatives.

Research Findings and Implications

Structural Insights from Fragmentation Patterns:

  • 2-(2-phenylethyl)chromones (unrelated but structurally analogous to phenylethyl-pyrazoles) exhibit characteristic cleavage between the chromone and phenyl moieties during GC-MS . Similar fragmentation may occur in this compound, aiding its identification.

Biological Activity

1-Cyclopentyl-N-(2-phenylethyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview for researchers and practitioners in the field.

  • Molecular Formula: C16H21N3
  • Molecular Weight: 255.36 g/mol
  • IUPAC Name: 1-cyclopentyl-N-(2-phenylethyl)pyrazol-4-amine
  • Structural Features: The compound consists of a pyrazole ring substituted with a cyclopentyl group and a phenylethyl moiety, contributing to its distinct chemical reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific enzymes and receptors involved in cellular signaling pathways.

The compound's mechanism of action involves:

  • Binding to specific enzymes or receptors, modulating their activity.
  • Potential inhibition of inflammatory pathways, contributing to its anti-inflammatory effects.

Pharmacological Properties

This compound has been investigated for several pharmacological properties:

Activity Description
Anti-inflammatory Exhibits potential as an anti-inflammatory agent by inhibiting cytokine production.
Antimicrobial Preliminary studies suggest antimicrobial properties against various pathogens.
Enzyme Inhibition Targeting specific enzymes involved in metabolic pathways, influencing cellular responses.

Case Studies and Research Findings

Several studies have highlighted the biological effects and therapeutic potential of this compound:

  • Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced TNFα production in lipopolysaccharide (LPS)-stimulated human cells, indicating its potential as an anti-inflammatory agent .
  • Enzyme Interaction : Research has shown that the compound can modulate the activity of various enzymes, which is crucial for understanding its therapeutic applications .
  • Comparative Analysis : In comparison with structurally similar compounds, such as N-cyclopentyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine, this compound demonstrated superior stability and reactivity due to its unique substituents .

Comparative Table of Similar Compounds

Compound Name Structural Features Unique Aspects
1-Cyclopentyl-3-methyl-1H-pyrazol-4-aminePyrazole ring with cyclopentyl and methyl groupsSimilar core structure but different substitutions
N-Cyclopentyl-N-methylpyrazolo[1,5-a]pyrazin-4-amineContains a pyrazolo[1,5-a]pyrazine coreDifferent nitrogen framework affecting reactivity
Pyrazolo[3,4-d]pyrimidineHeterocyclic compound with similar reactivityUsed extensively in drug development due to diverse activities

Q & A

Basic: What are the key challenges in synthesizing 1-cyclopentyl-N-(2-phenylethyl)-1H-pyrazol-4-amine, and how can they be methodologically addressed?

Answer:
Synthesis challenges include regioselective substitution on the pyrazole ring and steric hindrance from the cyclopentyl and phenylethyl groups. Methodological solutions involve:

  • Stepwise Functionalization : Introduce substituents sequentially. For example, cyclopentyl groups can be attached first via nucleophilic substitution (using K₂CO₃ as a base in DMF at 80°C), followed by phenylethylamine coupling via Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos catalysts .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time and improves yield .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol removes unreacted amines .

Basic: How is the structural characterization of this compound validated, and what analytical techniques are critical?

Answer:
Validation requires a combination of spectroscopic and crystallographic methods:

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., pyrazole C4 amine at δ 6.8–7.2 ppm; cyclopentyl protons as a multiplet at δ 1.5–2.1 ppm) .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ at m/z 256.192) confirms molecular formula .
  • X-ray Crystallography : Resolves steric effects and confirms dihedral angles between the pyrazole ring and substituents .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from assay variability or differences in compound purity. Methodological strategies include:

  • Standardized Assays : Use validated in vitro models (e.g., COX-2 inhibition assays with IC₅₀ comparisons) and ensure ≥95% purity via HPLC .
  • Dose-Response Curves : Establish EC₅₀ values across multiple concentrations to distinguish true activity from artifacts .
  • Meta-Analysis : Compare data across studies using tools like Web of Science or PubMed, adjusting for variables like solvent (DMSO vs. saline) or cell lines .

Advanced: What computational approaches are effective in predicting the binding mechanisms of this compound to biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., serotonin receptors). Focus on the pyrazole ring’s hydrogen bonding and hydrophobic contacts with cyclopentyl/phenylethyl groups .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes in explicit solvent .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity against kinase targets .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for enhanced selectivity?

Answer:
SAR optimization involves systematic substituent modifications:

  • Phenylethyl Chain : Replace with bulkier groups (e.g., naphthylethyl) to enhance hydrophobic interactions. Test via Suzuki-Miyaura coupling .
  • Pyrazole Position 1 : Substitute cyclopentyl with smaller rings (e.g., cyclopropyl) to reduce steric hindrance .
  • Amine Group : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate basicity and improve membrane permeability .
Modification Biological Impact Key Reference
Phenylethyl → NaphthylIncreased COX-2 inhibition (IC₅₀ 2 nM)
Cyclopentyl → CyclopropylImproved solubility (logP reduced by 0.5)

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Thermal Stability : Decomposes above 150°C (DSC analysis). Store at 4°C in amber vials .
  • Photostability : Susceptible to UV degradation. Use argon atmosphere for long-term storage .
  • Hydrolytic Stability : Stable in pH 4–8 buffers (96% remains after 24 hrs); degrades in strong acids/bases .

Advanced: How can reaction engineering principles improve scalability of its synthesis?

Answer:

  • Flow Chemistry : Continuous flow reactors (e.g., Corning AFR) enhance heat/mass transfer, reducing side products in amination steps .
  • Catalyst Recycling : Immobilize Pd catalysts on SiO₂ supports to reduce costs .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments .

Advanced: What strategies mitigate toxicity concerns during preclinical evaluation?

Answer:

  • Metabolite Profiling : LC-MS/MS identifies toxic metabolites (e.g., N-oxide derivatives) .
  • hERG Assays : Patch-clamp electrophysiology evaluates cardiac liability (IC₅₀ > 10 μM desired) .
  • In Silico Tox Prediction : Tools like Derek Nexus flag structural alerts (e.g., mutagenic amines) .

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